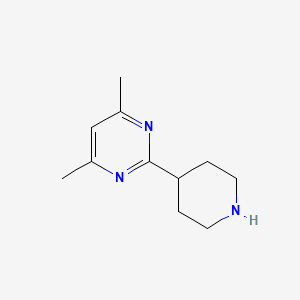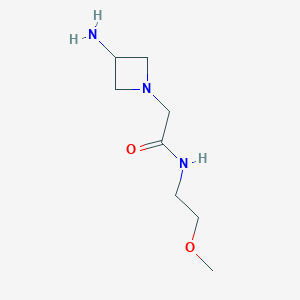
(3-aminoazetidin-1-il)(1-metil-1H-indol-2-il)metanona
Descripción general
Descripción
3-Aminoazetidin-1-yl)(1-methyl-1H-indol-2-yl)methanone (AIMM) is an organic compound that has been of considerable interest due to its potential in a number of scientific applications. AIMM is a cyclic amide derivative that has been used in a variety of research experiments, including those related to drug design, peptide synthesis, and protein engineering. In addition to its scientific applications, AIMM has also been studied for its biochemical and physiological effects, as well as its potential advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
Actividad antiviral
Se ha encontrado que los derivados del indol, que incluyen nuestro compuesto de interés, poseen actividades antivirales . Por ejemplo, se han reportado derivados de 6-amino-4-alquil-sustituidos-1H-indol-2-carboxilato sustituidos como agentes antivirales .
Actividad antiinflamatoria
También se ha reportado que los derivados del indol exhiben propiedades antiinflamatorias . Esto sugiere que nuestro compuesto podría usarse potencialmente en el tratamiento de afecciones inflamatorias.
Actividad anticancerígena
El compuesto ha sido evaluado por sus actividades antiproliferativas in vitro contra líneas celulares cancerosas HeLa, MCF-7 y HT-29 . Algunos de los compuestos sintetizados demostraron actividades efectivas hacia estas tres líneas celulares tumorales .
Actividad anti-VIH
Se ha encontrado que los derivados del indol poseen actividades anti-VIH . Esto sugiere que nuestro compuesto podría usarse potencialmente en el tratamiento del VIH.
Actividad antioxidante
Los derivados del indol están asociados con un amplio espectro de actividades biológicas, incluidas las propiedades antioxidantes . Esto sugiere que nuestro compuesto podría usarse potencialmente en el tratamiento de afecciones relacionadas con el estrés oxidativo.
Actividad antimicrobiana
Se ha encontrado que los derivados del indol poseen actividades antimicrobianas . Esto sugiere que nuestro compuesto podría usarse potencialmente en el tratamiento de infecciones microbianas.
Actividad antituberculosa
Se ha encontrado que los derivados del indol poseen actividades antituberculosas . Esto sugiere que nuestro compuesto podría usarse potencialmente en el tratamiento de la tuberculosis.
Actividad antidiabética
Se ha encontrado que los derivados del indol poseen actividades antidiabéticas . Esto sugiere que nuestro compuesto podría usarse potencialmente en el tratamiento de la diabetes.
Mecanismo De Acción
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets. Some indole derivatives have been found to inhibit tubulin polymerization , but it’s unclear if this applies to “(3-aminoazetidin-1-yl)(1-methyl-1H-indol-2-yl)methanone”.
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some indole derivatives have antiviral activity and can inhibit the replication of viruses
Result of Action
The molecular and cellular effects of indole derivatives can vary depending on the specific compound and its mode of action. Some indole derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-aminoazetidin-1-yl)(1-methyl-1H-indol-2-yl)methanone has a number of advantages and limitations for laboratory experiments. One of its main advantages is its cyclic structure, which makes it an ideal scaffold for peptide synthesis and protein engineering experiments. Additionally, (3-aminoazetidin-1-yl)(1-methyl-1H-indol-2-yl)methanone is relatively stable and can be synthesized in good yields. However, (3-aminoazetidin-1-yl)(1-methyl-1H-indol-2-yl)methanone is not water soluble, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not yet fully understood, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are a number of potential future directions for (3-aminoazetidin-1-yl)(1-methyl-1H-indol-2-yl)methanone research. One potential direction is to further study its mechanism of action, as this may lead to the development of more effective drugs and treatments. Additionally, further research into the biochemical and physiological effects of (3-aminoazetidin-1-yl)(1-methyl-1H-indol-2-yl)methanone may lead to the development of new therapeutic agents. Additionally, (3-aminoazetidin-1-yl)(1-methyl-1H-indol-2-yl)methanone may be used as a scaffold for the development of new peptides and proteins, which could be used in a variety of research applications. Finally, further research into the advantages and limitations of (3-aminoazetidin-1-yl)(1-methyl-1H-indol-2-yl)methanone for laboratory experiments could lead to the development of more efficient and cost-effective methods for synthesizing the compound.
Propiedades
IUPAC Name |
(3-aminoazetidin-1-yl)-(1-methylindol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-15-11-5-3-2-4-9(11)6-12(15)13(17)16-7-10(14)8-16/h2-6,10H,7-8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECYKJWPPWGZMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)N3CC(C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(2-chlorophenyl)methyl]oxolan-3-amine](/img/structure/B1489034.png)
![3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1489035.png)


![N-[2-(4-methoxyphenyl)ethyl]oxolan-3-amine](/img/structure/B1489043.png)

![1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1489045.png)
![1-[(Oxolan-2-yl)methyl]azetidin-3-amine](/img/structure/B1489046.png)

![1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine](/img/structure/B1489049.png)
![1-[(2,4-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B1489051.png)

![2-{[(1-Hydroxycyclopentyl)methyl]amino}acetamide](/img/structure/B1489054.png)